molecular formula C21H24N4O3 B2689411 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034291-88-6

1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2689411
CAS No.: 2034291-88-6
M. Wt: 380.448
InChI Key: VRYJLXVOIYVDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is an organic compound that features a urea backbone substituted with a 3,4-dimethoxybenzyl group and a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

  • Formation of the 3,4-Dimethoxybenzyl Isocyanate

      Reagents: 3,4-Dimethoxybenzylamine, phosgene or triphosgene.

      Conditions: The reaction is carried out in an inert atmosphere, typically under dry conditions, using a solvent such as dichloromethane at low temperatures (0-5°C).

  • Synthesis of the 2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine

      Reagents: 4-Phenyl-1H-pyrazole, ethyl bromide, and a base such as potassium carbonate.

      Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Coupling Reaction

      Reagents: 3,4-Dimethoxybenzyl isocyanate, 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine.

      Conditions: The coupling reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling reagents like phosgene, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)amine.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.

    1-(3,4-Dimethoxybenzyl)-3-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with an ethyl group instead of a phenyl group on the pyrazole ring.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of both the 3,4-dimethoxybenzyl and the 2-(4-phenyl-1H-pyrazol-1-yl)ethyl groups. This combination may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-19-9-8-16(12-20(19)28-2)13-23-21(26)22-10-11-25-15-18(14-24-25)17-6-4-3-5-7-17/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYJLXVOIYVDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.